2-(((4-Methylcyclohexyl)amino)methyl)phenol
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Overview
Description
2-(((4-Methylcyclohexyl)amino)methyl)phenol is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a phenol group attached to a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((4-Methylcyclohexyl)amino)methyl)phenol typically involves the reaction of 4-methylcyclohexylamine with a suitable phenolic compound. One common method is the reductive amination of 4-methylcyclohexanone with 2-hydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
2-(((4-Methylcyclohexyl)amino)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((4-Methylcyclohexyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the cyclohexylamine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
- 2-((4-Methoxyanilino)methyl)phenol
- 2-(Anilinomethyl)phenol
Comparison: 2-(((4-Methylcyclohexyl)amino)methyl)phenol is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the phenolic or amine groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[[(4-methylcyclohexyl)amino]methyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-5,11,13,15-16H,6-10H2,1H3 |
InChI Key |
DALMSJHTGXOUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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